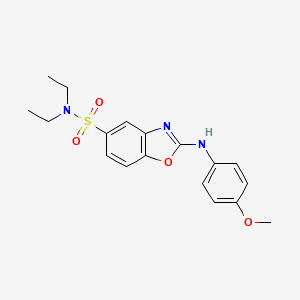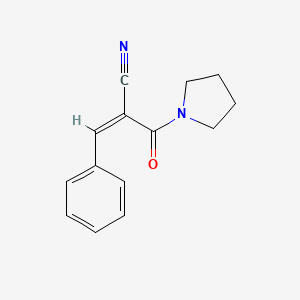
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as IAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is that it exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, one limitation of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is that it is relatively unstable and can degrade over time, requiring careful storage and handling.
Future Directions
There are several potential future directions for research on (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide and to explore its potential applications in various scientific fields.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acrylonitrile and ammonium acetate to obtain (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been investigated for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27IN2O2/c1-23(2,3)17-12-15(13-18(21(17)28)24(4,5)6)11-16(14-26)22(29)27-20-10-8-7-9-19(20)25/h7-13,28H,1-6H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGYSNPYIMCDB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466785.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)



![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)